![molecular formula C7H6ClN3 B1393019 [(6-Chloropyridin-3-yl)methyl]cyanamide CAS No. 491593-46-5](/img/structure/B1393019.png)

[(6-Chloropyridin-3-yl)methyl]cyanamide

Overview

Description

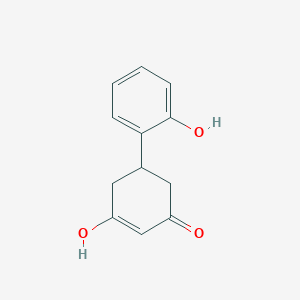

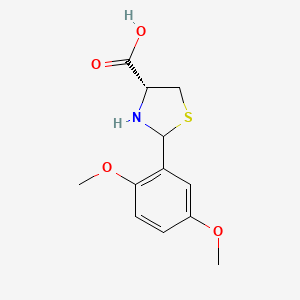

“[(6-Chloropyridin-3-yl)methyl]cyanamide” is a chemical compound . It is also known as CCMA or N-(6-chloropyridin-3-yl)methyl)carbodiimide. The molecular formula is C7H6ClN3 and the molecular weight is 167.59 g/mol .

Synthesis Analysis

The synthesis of “[(6-Chloropyridin-3-yl)methyl]cyanamide” involves several steps . In one method, cyanogen bromide is dissolved in anhydrous chloroform, and a solution of 2-chloro-5-aminomethylpyridine is added dropwise. The mixture is stirred at 0° C for 1 hour. The reaction mixture is then filtered, and water is added for liquid-liquid extraction. The chloroform phase is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The concentrate is purified by silica gel column chromatography, yielding the target compound .Molecular Structure Analysis

The molecular structure of “[(6-Chloropyridin-3-yl)methyl]cyanamide” consists of a pyridine ring with a chlorine atom at the 6th position and a cyanamide group attached to the 3rd position via a methylene bridge .Scientific Research Applications

Synthesis of Pyrimidine Derivatives :

- Mazik and Zieliński (1996) demonstrated the use of similar compounds in the synthesis of pyrimidine derivatives, which are significant in medicinal chemistry (Mazik & Zieliński, 1996).

Development of Insecticidal Compounds :

- A study by Samaritoni et al. (2003) explored the synthesis and insecticidal activity of dihydropiperazine neonicotinoid compounds, including derivatives of [(6-Chloropyridin-3-yl)methyl]cyanamide. Their research contributes to understanding the insecticidal potential of such compounds (Samaritoni et al., 2003).

Synthesis of Triazolo-Pyrimidin-Imine Derivatives :

- Chen and Shi (2008, 2009) synthesized a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, starting from similar chloropyridines. These compounds showed moderate to weak fungicidal and insecticidal activities, highlighting their potential use in agricultural chemistry (Chen & Shi, 2008), (Chen & Shi, 2009).

Synthesis of Triazolothiadiazines and Triazolothiadiazoles :

- Holla et al. (2006) reported the synthesis of triazolothiadiazines and triazolothiadiazoles containing 6‐Chloropyridin‐3‐yl methyl moiety, which were evaluated for their antibacterial and insecticidal activities (Holla et al., 2006).

Development of Nicotinic Acid Derivatives :

- Patel and Shaikh (2010) developed nicotinic acid derivatives using 2-chloropyridine-3-carboxylic acid. These compounds were tested for antimicrobial properties, underlining their relevance in the development of new therapeutic agents (Patel & Shaikh, 2010).

Photochemical Studies :

- Research by Schippers and Schwack (2008) on the photochemical behavior of neonicotinoid insecticides included the study of compounds like 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine, providing insights into their environmental fate and stability (Schippers & Schwack, 2008).

properties

IUPAC Name |

(6-chloropyridin-3-yl)methylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-2-1-6(4-11-7)3-10-5-9/h1-2,4,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEAKGRUQYCVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679889 | |

| Record name | [(6-Chloropyridin-3-yl)methyl]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6-Chloropyridin-3-yl)methyl]cyanamide | |

CAS RN |

491593-46-5 | |

| Record name | [(6-Chloropyridin-3-yl)methyl]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate](/img/structure/B1392943.png)

![N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392944.png)

![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)

![2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392955.png)

![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1392959.png)